Roscovitine

Vue d'ensemble

Description

Le séliciclib, également connu sous le nom de roscovitine, est un inhibiteur de petites molécules des kinases dépendantes des cyclines (CDK). Il a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Le séliciclib inhibe plusieurs CDK, notamment CDK2, CDK7 et CDK9, qui jouent un rôle crucial dans la régulation du cycle cellulaire et la transcription .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le séliciclib est synthétisé par un processus en plusieurs étapes impliquant la modification d'un échafaudage de purine. Les étapes clés comprennent :

Formation du noyau de purine : La synthèse commence par la formation d'une structure de noyau de purine.

Réactions de substitution : Divers substituants sont introduits à des positions spécifiques sur le cycle de purine.

Modifications finales :

Méthodes de production industrielle

La production industrielle du séliciclib suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de catalyseurs efficaces, de conditions réactionnelles optimisées et de techniques de purification afin de garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le séliciclib subit diverses réactions chimiques, notamment :

Oxydation : Le séliciclib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution sont utilisées pour introduire différents substituants sur le cycle de purine.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du séliciclib avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes .

Applications de recherche scientifique

Thérapie du cancer : Le séliciclib a montré des résultats prometteurs dans des études précliniques et cliniques pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules, la leucémie et le cancer de la prostate

Maladies neurodégénératives : La recherche a exploré son potentiel dans le traitement de maladies neurodégénératives telles que la maladie de Parkinson.

Infections virales : Le séliciclib a été étudié pour ses propriétés antivirales, en particulier contre le VIH et le virus de l'herpès simplex.

Troubles inflammatoires : Des études ont également examiné son rôle dans la modulation des voies inflammatoires et son potentiel dans le traitement de l'inflammation chronique.

Mécanisme d'action

Le séliciclib exerce ses effets en inhibant les kinases dépendantes des cyclines (CDK). Les CDK sont des enzymes qui régulent le cycle cellulaire et la transcription. En inhibant CDK2, CDK7 et CDK9, le séliciclib perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. De plus, il affecte la régulation transcriptionnelle en inhibant CDK9, qui est impliqué dans la phosphorylation de l'ARN polymérase II .

Applications De Recherche Scientifique

Roscovitine, also known as CY-202 or Seliciclib, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that functions by directly competing for the ATP-binding site . It is a broad-range purine inhibitor, effective against CDK1, CDK2, CDK5, and CDK7, but less so against CDK4 and CDK6 . this compound is currently being evaluated as a potential treatment for cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis .

Scientific Research Applications

This compound is widely utilized as a biological tool in studies related to the cell cycle, cancer, apoptosis, and neurobiology . Research indicates that this compound can inhibit cell proliferation and prevent the production of amyloid-beta, suggesting potential applications in Alzheimer's disease and various cancers .

Anti-Cancer Applications

This compound's anti-cancer effects have been studied in various cancer xenografts. Some findings include:

- Colorectal Cancer: In xenograft experiments using LoVo human colorectal cancer cells in CD1 nude mice, this compound (100 mg/kg, administered intraperitoneally three times daily for five days) resulted in a 45% reduction in tumor growth compared to controls .

- Uterine Carcinoma: In xenograft experiments using MESSA-DX5 human uterine carcinoma cells in CD1 nude mice, this compound (500 mg/kg orally three times daily for four days) significantly reduced tumor growth .

- Breast Cancer: MDA-MB 231 tumor xenografts in nude mice showed a 73% increase in growth inhibition when combining this compound (100 mg/kg) with irradiation (7.5 Gy), compared to 54% for irradiation alone .

- Colon Cancer: this compound (500 mg/kg orally) caused a 79% reduction in tumor growth compared to controls on day 5 in the HCT116 human colon cancer xenograft model in nude mice .

- Ewing’s Sarcoma: Mice xenografts of A4573 Ewing’s sarcoma cells treated with this compound (50 mg/kg intraperitoneally for five days) grew only ~1.25-fold relative to their original size at the start of treatment, while tumors in untreated mice grew ~14.5-fold .

- Prostate Cancer: this compound showed a 35% tumor growth inhibition in a PC-3 prostate cancer xenograft model .

- Osteosarcoma: Osteosarcoma tumor xenografts in B6D2F1 mice showed a 55% reduction in weight in animals receiving this compound (300 mg/kg a day orally) during resting time and a 35% reduction in those treated at active time compared with untreated controls .

- Glioblastoma: this compound has demonstrated anti-proliferative and pro-apoptotic effects on two human glioblastoma cell lines in vitro, with changes in gene expression of CDKs and cyclins, along with p53 and p21 .

Neurodegenerative Diseases

This compound is being explored for its potential in treating neurodegenerative conditions . Pretreatment with this compound at 20 µmol/L for 24 hours was protective against HIV protein gp120 toxicity in an animal model of HIV-protein mediated neurotoxicity .

Kidney Diseases

This compound has shown promise in treating kidney diseases . Studies in rats with Thy1 glomerulonephritis showed that this compound treatment preserved renal function, increasing creatinine clearance, reducing proteinuria and haematuria, and increasing urinary excretion . In rats with passive Heymann nephritis, treatment with this compound decreased the number of glomerular mitotic figures . In a Pkd1 conditional knockout mouse model, this compound-treated group showed a significant inhibition of polycystic kidney disease .

Metabolic Effects

This compound can prevent prolonged diet-induced metabolic disruption and restore mitochondrial activity in brown adipose tissue (BAT) and epididymal white adipose tissue (eWAT) . It reduces weight gain in obese mice and prevents accompanying inflammation, fibrosis, and insulin resistance . Proteomic analysis indicates that this compound promotes healthier mitochondria and activates creatine biosynthesis, contributing to its anti-obesity activity .

Pain Treatment

This compound has been investigated for pain treatment in animal models . In bone cancer mice models, intrathecal administration of this compound reduced mechanical allodynia and thermal hyperalgesia by downregulating the expression of NR2A .

Retinal Degeneration

This compound decreased apoptosis of retinal photoreceptor cells in the Rd1 retinal degeneration mouse model . In a rabbit glaucoma model, this compound instillation lowered intraocular pressure and amplified the effects of tunicamycin .

RNA Synthesis

Mécanisme D'action

Seliciclib exerts its effects by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle and transcription. By inhibiting CDK2, CDK7, and CDK9, seliciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it affects transcriptional regulation by inhibiting CDK9, which is involved in the phosphorylation of RNA polymerase II .

Comparaison Avec Des Composés Similaires

Composés similaires

Fadraciclib : Un nouvel inhibiteur de CDK avec une puissance et une sélectivité améliorées pour CDK2 et CDK9 par rapport au séliciclib.

CCT068127 : Un autre inhibiteur de CDK avec un mécanisme d'action similaire mais un profil de sélectivité différent.

Unicité du séliciclib

Le séliciclib est unique en raison de son large spectre d'inhibition de CDK, ciblant plusieurs CDK impliquées à la fois dans la régulation du cycle cellulaire et la transcription.

Activité Biologique

Roscovitine (also known as (R)-roscovitine) is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered significant attention in the fields of cancer research and pharmacology due to its ability to modulate various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound functions primarily as an inhibitor of CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The compound's IC50 value averages around 15 µM across different cancer types, indicating its effectiveness in blocking cell cycle progression at multiple checkpoints (G0, G1, S, or G2/M) depending on the specific cellular context and dosage .

Key Pathways Affected by this compound

- Cell Cycle Regulation : this compound inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, leading to disrupted phosphorylation of substrates necessary for cell cycle progression.

- Apoptosis Induction : The compound promotes apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .

- Signal Transduction Pathways : this compound affects several signaling cascades including Ras-MAPK, NF-κB, and JAK-STAT pathways, which are integral to cell survival and proliferation .

Effects on Cancer Cell Lines

This compound has been extensively studied in various cancer models, demonstrating significant anti-proliferative effects across a range of tumor types:

| Cancer Type | Model | Dosage | Effect |

|---|---|---|---|

| Colorectal Cancer | LoVo xenograft | 100 mg/kg (i.p.) | 45% reduction in tumor growth |

| Uterine Carcinoma | MESSA-DX5 xenograft | 500 mg/kg (oral) | 62% reduction in tumor growth |

| Breast Cancer | MDA-MB-231 | 10 µg/ml | Induced irreversible growth inhibition |

| Ewing’s Sarcoma | A4573 xenograft | 50 mg/kg (i.p.) | Tumor size increased only ~1.25-fold |

| Prostate Cancer | PC-3 xenograft | 300 mg/kg (oral) | 35% tumor growth inhibition |

These findings illustrate this compound's potential as a therapeutic agent in oncology, particularly for its ability to enhance the efficacy of existing treatments when combined with radiation therapy .

Case Studies

-

Colorectal Cancer Study :

In a study involving human colorectal cancer xenografts, this compound was administered intraperitoneally at a dosage of 100 mg/kg three times daily for five days. Results indicated a significant reduction in tumor size by approximately 45%, showcasing its potential as an adjunctive treatment in colorectal malignancies . -

Breast Cancer Analysis :

Research on MDA-MB-231 cells revealed that treatment with this compound not only inhibited DNA synthesis but also induced morphological changes typical of apoptosis such as chromatin condensation and cell shrinkage. These effects were observed even after the removal of the drug, indicating a lasting impact on cell viability .

Additional Biological Activities

Apart from its anti-cancer properties, this compound has shown promise in modulating immune responses and exerting analgesic effects. It influences innate immunity by inducing apoptosis in neutrophils and eosinophils while promoting an anti-inflammatory T-cell response. Furthermore, it has been noted for its protective effects against cystic fibrosis by enhancing CFTR trafficking to the plasma membrane .

Propriétés

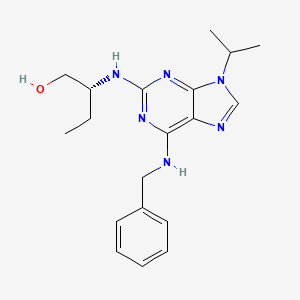

IUPAC Name |

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171928 | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-46-6 | |

| Record name | Roscovitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seliciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seliciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | roscovitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does roscovitine exert its anti-proliferative effects?

A1: this compound inhibits the activity of specific CDKs, primarily CDK1, CDK2, CDK5, and CDK7 [, , ]. These kinases play pivotal roles in cell cycle regulation, and their inhibition by this compound leads to cell cycle arrest, primarily in the G1 and G2/M phases [, ]. This arrest disrupts the tightly controlled process of cell division, ultimately limiting uncontrolled cell proliferation, a hallmark of cancer [, , ].

Q2: Can this compound induce apoptosis? If so, what are the implicated pathways?

A2: Yes, this compound has been shown to induce apoptosis in various cancer cell lines [, , , , ]. This apoptotic effect is mediated by both caspase-dependent and caspase-independent pathways []. In caspase-dependent apoptosis, this compound treatment leads to the activation of caspase-3, a key executioner caspase, resulting in the cleavage of various cellular substrates and ultimately cell death []. This compound also triggers the mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor [].

Q3: Does this compound's effect on p53 play a role in its anti-cancer activity?

A3: Yes, this compound has been shown to influence p53, a tumor suppressor protein, in several ways. this compound treatment increases p53 protein levels and promotes its accumulation in the nucleus [, ]. Interestingly, this p53 accumulation is not accompanied by phosphorylation at Ser15 or Lys382, suggesting a unique mechanism of p53 activation by this compound []. Additionally, this compound induces the phosphorylation of p53 at Ser46, leading to the upregulation of p53AIP1, a pro-apoptotic protein that contributes to mitochondrial depolarization [].

Q4: Beyond cell cycle control, does this compound influence other cellular processes?

A4: Yes, this compound has demonstrated effects on transcription and translation. For instance, it inhibits RNA synthesis by suppressing the phosphorylation of RNA polymerase II []. In bovine oocytes, this compound treatment impacted protein synthesis, although it didn’t entirely mirror the protein synthesis profile observed during oocyte maturation []. These findings highlight that this compound's effects extend beyond direct CDK inhibition, influencing broader cellular processes.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H26N6O, and its molecular weight is 354.45 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: While specific spectroscopic data are not provided in the provided abstracts, analytical techniques such as liquid chromatography (LC) with UV detection and tandem mass spectrometry (MS/MS) have been employed to quantify this compound in biological samples []. These techniques rely on the compound's specific spectral properties for detection and quantification.

Q7: Have there been any computational studies on this compound and its analogs?

A7: Yes, computational chemistry has been utilized to investigate the structure-activity relationship of this compound and its analogs. Co-crystal structures of this compound and its bioisoster N-&-N1 in complex with CDK2/cyclin A have provided insights into their binding modes and selectivity profiles []. These structural insights can guide the design of more potent and selective CDK inhibitors with improved therapeutic properties.

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: Structural modifications of this compound have been explored to enhance its pharmacological properties. For example, N-&-N1, a bioisoster of this compound, exhibits 2- to 3-fold greater potency against CDKs compared to this compound []. Additionally, N6-methyl-(R)-roscovitine and O6-(R)-roscovitine were designed to specifically target pyridoxal kinase while minimizing interactions with CDKs []. These examples demonstrate the impact of even subtle structural changes on the activity and selectivity of this compound analogs.

Q9: What is the stability profile of this compound in different conditions?

A9: this compound demonstrates good stability in plasma for up to 48 hours when stored at various temperatures (-20°C, 4°C, 25°C, and 37°C) []. This stability profile is crucial for its formulation and storage as a pharmaceutical agent.

Q10: Have any formulation strategies been explored to improve this compound's delivery?

A10: Yes, nanoparticle-based delivery systems have been investigated to enhance this compound's therapeutic efficacy. Specifically, PLGA (poly(lactic-co-glycolic acid)) nanoparticles loaded with this compound exhibited significantly increased potency against therapy-resistant breast cancer cells compared to free this compound []. This finding underscores the potential of nanoformulations to improve drug delivery and overcome treatment resistance.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: this compound is rapidly absorbed and widely distributed to various tissues, with the highest concentrations observed in the liver, kidneys, and adipose tissue []. It is primarily metabolized in the liver, and its major metabolite is the carboxylic acid derivative formed through the oxidation of the hydroxymethyl group []. Urinary excretion of this compound is minimal, while its carboxylic acid metabolite accounts for the majority of the administered dose in the urine [].

Q12: Does the time of day influence this compound's pharmacokinetic profile?

A12: Yes, studies in mice have revealed that the time of day significantly impacts this compound's pharmacokinetics and metabolism. Specifically, oral administration at the resting phase (ZT3) resulted in a 38% higher systemic exposure and a doubled elimination half-life compared to administration during the active phase (ZT19) []. This time-dependent variability highlights the importance of considering circadian rhythms when optimizing this compound dosing schedules.

Q13: Is this compound able to cross the blood-brain barrier?

A13: Yes, this compound can cross the blood-brain barrier, as evidenced by its detection in the brain at concentrations approximately 30% of those measured in plasma []. This ability to penetrate the central nervous system is particularly relevant for its potential application in treating neurological disorders.

Q14: Does this compound bind to plasma proteins?

A14: Yes, this compound exhibits high binding affinity for plasma proteins, with approximately 90% of the drug bound in plasma []. It binds extensively to human serum albumin, indicating that this protein plays a major role in its distribution and pharmacokinetics [].

Q15: Has this compound shown efficacy in preclinical models of cancer?

A15: Yes, this compound has demonstrated promising anti-tumor activity in preclinical studies. It effectively inhibits the growth of various cancer cell lines in vitro, including those derived from breast, colon, leukemia, and lymphoma [, , , , ]. Furthermore, this compound exhibits anti-tumor effects in vivo, effectively suppressing tumor growth in xenograft models of colon and breast cancer [, ].

Q16: Beyond cancer, are there other disease models where this compound has shown promise?

A16: Yes, this compound has shown potential in models of other diseases. In a mouse model of graft-versus-host disease (GvHD), this compound treatment significantly prolonged the survival of allograft recipients [, ]. Additionally, this compound ameliorated endotoxin-induced uveitis in mice, an inflammatory eye condition, by promoting neutrophil apoptosis [].

Q17: Has this compound been evaluated in clinical trials?

A17: Yes, this compound is currently being evaluated in phase II clinical trials for various cancer types [, ]. It has also entered phase I clinical trials for glomerulonephritis, a kidney disease [].

Q18: Are there known mechanisms of resistance to this compound?

A18: While specific resistance mechanisms haven't been extensively elucidated in the provided abstracts, some insights are available. In breast cancer cells, the development of resistance to hormonal therapies is often associated with alterations in cell cycle regulation, including the activation of CDK pathways []. this compound's ability to inhibit these CDKs could potentially overcome this resistance mechanism, making it a promising therapeutic option for treating resistant tumors.

Q19: What is the safety profile of this compound?

A19: While this section primarily focuses on the scientific research aspects, preclinical studies have provided some insights into this compound's safety profile. In vitro and in vivo assessments of this compound's potential for myelosuppression, immunosuppression, and hepatotoxicity have shown no significant adverse effects []. Additionally, this compound exhibited no detectable toxicity towards bone marrow cells in vivo, further supporting its favorable safety profile [].

Q20: Can you elaborate on the use of PLGA nanoparticles for this compound delivery?

A20: PLGA nanoparticles have shown promise in enhancing this compound's delivery and efficacy []. These nanoparticles can encapsulate this compound, protecting it from degradation and allowing for controlled release at the target site. In vitro studies have demonstrated that PLGA-encapsulated this compound exhibits a significantly lower effective dose compared to free this compound, particularly in therapy-resistant breast cancer cells. This enhanced efficacy highlights the potential of nanoparticle-based drug delivery systems for improving this compound's therapeutic index.

Q21: What analytical methods are used to quantify this compound and its metabolites?

A21: Liquid chromatography (LC) coupled with UV detection and tandem mass spectrometry (MS/MS) are commonly employed techniques for the quantification of this compound and its metabolites in biological matrices such as plasma and urine [, ]. These methods offer high sensitivity and selectivity, allowing for accurate measurement of drug concentrations in complex biological samples.

Q22: How does this compound's solubility influence its bioavailability?

A22: While specific solubility data are not provided, this compound's physicochemical properties, including its solubility, can influence its absorption and ultimately its bioavailability []. Formulation strategies, such as the use of nanoparticles, can potentially enhance solubility and improve the drug's delivery to target tissues [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.